dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This scaffold is substituted with a 2,2-diphenylacetamido group at position 2 and methyl ester groups at positions 3 and 4.
Properties
IUPAC Name |
dimethyl 2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-31-24(29)21-18-13-14-27(25(30)32-2)15-19(18)33-23(21)26-22(28)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,20H,13-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHRTZKJUSTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thieno[2,3-c]pyridine core : This bicyclic structure contributes to its pharmacological properties.
- Dicarboxylate functionality : The presence of two carboxyl groups may enhance solubility and bioavailability.
- Diphenylacetamido group : This moiety is often associated with enhanced binding affinity to biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Specific Kinases : Preliminary studies suggest that this compound can inhibit key kinases involved in cancer progression. For example, it has shown promising results against NEK6, NEK7, and NEK9 kinases, which are overexpressed in various cancers such as breast and cervical cancer .
- Cytotoxic Effects : In vitro assays have demonstrated that the compound exhibits cytotoxicity against cancer cell lines. Notably, it displayed a growth inhibitory value (GI50) of 3.18 µM against MCF-7 breast cancer cells and 8.12 µM against HeLa cervical cancer cells .
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in MCF-7 cells compared to standard chemotherapeutic agents.
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with target proteins:
- Binding Affinity : The compound demonstrated strong binding affinity towards NEK7 and NEK9 proteins, suggesting a mechanism for its inhibitory effects on cancer cell proliferation.
- Reactivity Profile : Density functional theory (DFT) calculations revealed a substantial reactivity profile with potential interactions involving TP53 and NF-kappa B pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The thieno[2,3-c]pyridine scaffold is a common feature in several bioactive compounds. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound and analogs from share the thieno[2,3-c]pyridine core, which is critical for interactions with biological targets like tubulin . In contrast, compound 7 () uses a 1,3-dioxolane ring, which lacks the fused heterocyclic system but still exhibits antimicrobial activity .
Substituent Effects: Amide vs. Amino Groups: Compound 4i () features an amino group at position 2, while the target compound has a bulkier 2,2-diphenylacetamido group. The tert-butyl ester in 4i may enhance metabolic stability compared to methyl esters in the target compound .
Biological Activity: The 1,3-dioxolane derivatives () show broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL), but their mechanism differs from thienopyridine-based compounds . Compound 4i () is explicitly designed as an antitubulin agent, suggesting that the thieno[2,3-c]pyridine scaffold may preferentially target microtubule dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
